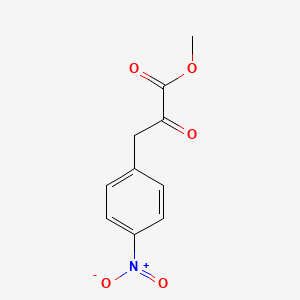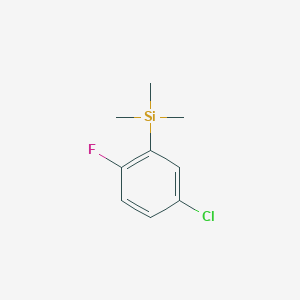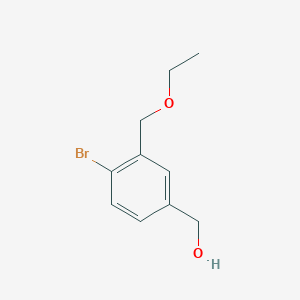
(4-Bromo-3-(ethoxymethyl)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-3-(ethoxymethyl)phenyl)methanol is an organic compound with the molecular formula C10H13BrO2. It is a brominated phenol derivative, characterized by the presence of a bromine atom at the fourth position and an ethoxymethyl group at the third position on the benzene ring, along with a hydroxymethyl group. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-(ethoxymethyl)phenyl)methanol typically involves the bromination of a suitable phenol precursor followed by the introduction of the ethoxymethyl group. One common method includes:
Bromination: The phenol precursor is brominated using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Ethoxymethylation: The brominated intermediate is then reacted with ethyl chloroformate in the presence of a base like sodium hydride or potassium carbonate to introduce the ethoxymethyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-(ethoxymethyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium thiolate in ethanol.
Major Products Formed
Oxidation: 4-Bromo-3-(ethoxymethyl)benzoic acid.
Reduction: 3-(Ethoxymethyl)phenylmethanol.
Substitution: 4-Amino-3-(ethoxymethyl)phenylmethanol or 4-Mercapto-3-(ethoxymethyl)phenylmethanol.
Scientific Research Applications
(4-Bromo-3-(ethoxymethyl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drug candidates.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (4-Bromo-3-(ethoxymethyl)phenyl)methanol depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with the active site and affecting enzyme activity. The presence of the bromine atom and ethoxymethyl group can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methylphenol: Similar structure but with a methyl group instead of an ethoxymethyl group.
4-Bromo-3-(methoxymethyl)phenyl)methanol: Similar structure but with a methoxymethyl group instead of an ethoxymethyl group.
4-Bromo-3-(hydroxymethyl)phenyl)methanol: Similar structure but with a hydroxymethyl group instead of an ethoxymethyl group.
Uniqueness
(4-Bromo-3-(ethoxymethyl)phenyl)methanol is unique due to the presence of the ethoxymethyl group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its solubility, stability, and binding properties, making it a valuable compound in various chemical and pharmaceutical applications.
Properties
CAS No. |
1255948-71-0 |
|---|---|
Molecular Formula |
C10H13BrO2 |
Molecular Weight |
245.11 g/mol |
IUPAC Name |
[4-bromo-3-(ethoxymethyl)phenyl]methanol |
InChI |
InChI=1S/C10H13BrO2/c1-2-13-7-9-5-8(6-12)3-4-10(9)11/h3-5,12H,2,6-7H2,1H3 |
InChI Key |
DRACVAYKMGGSPP-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=C(C=CC(=C1)CO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





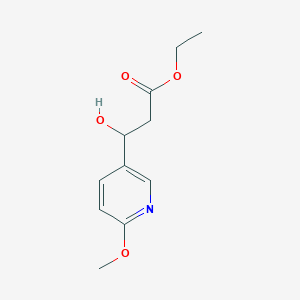
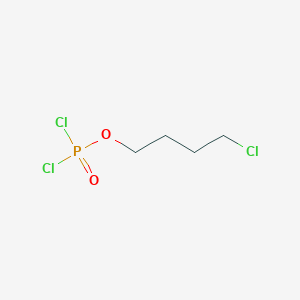
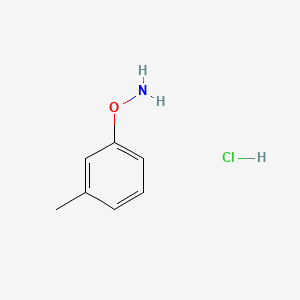

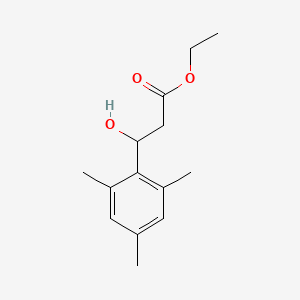
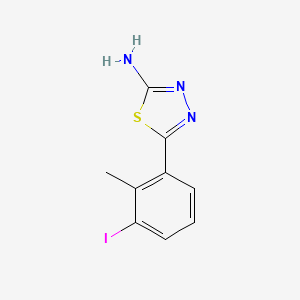

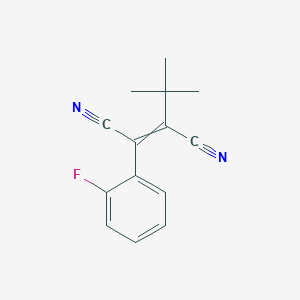
![Potassium [4-(Benzyloxy)butyl]trifluoroborate](/img/structure/B13689190.png)
